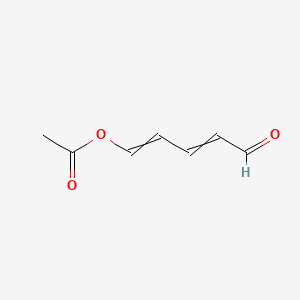
5-Oxopenta-1,3-dien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopenta-1,3-dien-1-yl acetate: is a chemical compound characterized by its unique structure, which includes a five-carbon chain with conjugated double bonds and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopenta-1,3-dien-1-yl acetate typically involves the reaction of a suitable precursor with acetic anhydride or acetyl chloride in the presence of a base. One common method is the acetylation of 5-oxopenta-1,3-diene using acetic anhydride and a catalytic amount of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxopenta-1,3-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated double bonds into single bonds, leading to saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetate group in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to the formation of amides or esters.
Scientific Research Applications
5-Oxopenta-1,3-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Oxopenta-1,3-dien-1-yl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The conjugated double bonds and acetate group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Penta-1,4-diene-3-one: This compound shares a similar conjugated diene structure but lacks the acetate group.
5-Oxopenta-1,3-dien-2-yl acetate: A closely related compound with a different position of the acetate group.
Penta-1,3-diene-1-yl acetate: Another similar compound with variations in the position of double bonds and functional groups.
Uniqueness
5-Oxopenta-1,3-dien-1-yl acetate is unique due to its specific arrangement of double bonds and the presence of an acetate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
24338-66-7 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-oxopenta-1,3-dienyl acetate |
InChI |
InChI=1S/C7H8O3/c1-7(9)10-6-4-2-3-5-8/h2-6H,1H3 |
InChI Key |
MNJXOYCVMUFRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


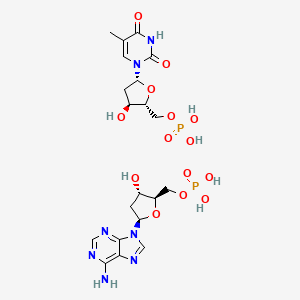
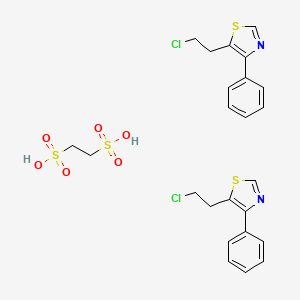
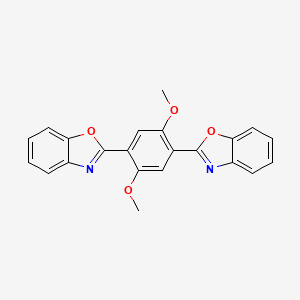
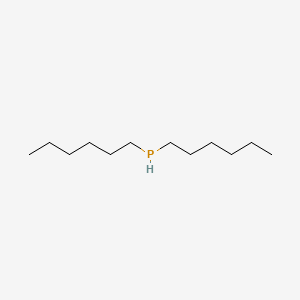
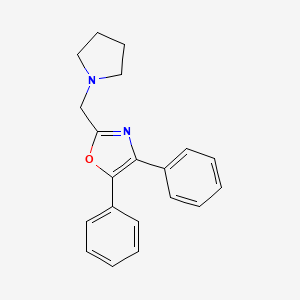

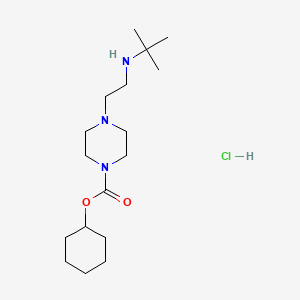
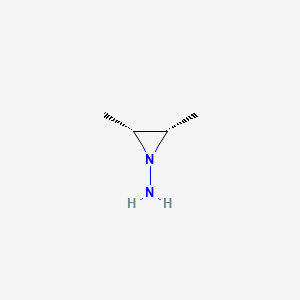
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
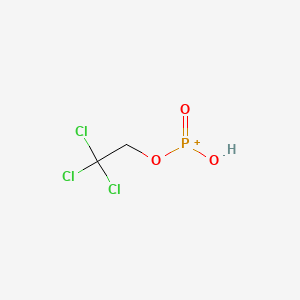


![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

